4-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]benzonitrile
Description
The compound 4-[(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]benzonitrile is a bicyclic sulfonamide derivative featuring a fused octahydrocyclopenta[c]pyrrole core. Its structure includes a fluoropyrimidine moiety linked via an ether bond to the bicyclic system and a sulfonyl group connecting to a benzonitrile aromatic ring.
Properties
IUPAC Name |
4-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-16-9-22-18(23-10-16)27-13-19-7-1-2-15(19)11-24(12-19)28(25,26)17-5-3-14(8-21)4-6-17/h3-6,9-10,15H,1-2,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHMGACZYIUGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic acetylcholine receptor M4 (mAChR M4) . This receptor plays a crucial role in various neurological and physiological processes, including cognition, memory, and motor control.
Mode of Action
The compound acts as an antagonist of the mAChR M4. By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby modulating the signaling pathways associated with this receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related bicyclic sulfonamides and fluoropyrimidine derivatives from peer-reviewed studies and patents. Key analogs include:
Structural Analogs from Retinol Binding Protein 4 (RBP4) Antagonists
Compound 42 (5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic acid):
- Structural Differences : Replaces the benzonitrile group with a pyrimidine-4-carboxylic acid and incorporates a trifluoromethylphenyl substituent.
- Activity : Exhibits RBP4 antagonism (IC₅₀ = 12 nM) due to strong hydrophobic interactions with the trifluoromethyl group .
- Pharmacokinetics : Moderate oral bioavailability (~40%) in rodent models, attributed to the carboxylic acid moiety enhancing solubility .
Compound 46 (6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxamide):
- Structural Differences : Substitutes benzonitrile with a pyrimidine-4-carboxamide and retains the trifluoromethylphenyl group.
- Activity : Improved metabolic stability (t₁/₂ = 6.2 hours in human hepatocytes) compared to Compound 42, likely due to reduced acidity of the carboxamide vs. carboxylic acid .
Fluoropyrimidine-Containing Derivatives
Intermediate 26 (5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-pentan-2-yl]oxybenzoic acid):
- Structural Differences : Features a triazolopyridine core instead of a bicyclic pyrrolidine and a pentyl ether substituent.
- Activity : Demonstrates potent kinase inhibition (IC₅₀ = 8 nM for EGFR-T790M) but lower selectivity due to the planar triazolopyridine system .
CHEMBL4550510 (4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile):
- Structural Differences : Uses a hydroxypyrrolidine ring instead of a bicyclic system and includes a chloropyridine sulfonyl group.
- Activity : Shows enhanced blood-brain barrier penetration (brain/plasma ratio = 0.8) due to the hydroxypyrrolidine’s polarity .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Key Functional Group Contributions
Research Findings and Implications
- Target Selectivity : The octahydrocyclopenta[c]pyrrole core in the target compound likely reduces off-target effects compared to less rigid analogs (e.g., hydroxypyrrolidine in CHEMBL4550510) .
- Metabolic Stability : The 5-fluoropyrimidine group may confer resistance to oxidative metabolism, similar to Compound 46’s carboxamide .
- Synthetic Challenges : Microwave-assisted synthesis (as in Compound 43 ) could optimize yield for the target compound’s complex bicyclic structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
